

Spectroscopic and Synthetic Profile of Diazo-Cyclohexadienones: A Technical Guide

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Compound of Interest

Compound Name: *4-Diazo-3-methoxy-2,5-cyclohexadien-1-one*

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For Researchers, Scientists, and Drug Development Professionals

Introduction

This technical guide provides an in-depth overview of the spectroscopic characteristics and synthetic methodologies relevant to **4-diazo-3-methoxy-2,5-cyclohexadien-1-one**. Direct experimental spectroscopic data for this specific compound is not readily available in public-domain literature. Therefore, this document presents a comprehensive analysis based on structurally analogous compounds, offering a predictive framework for its characterization. The provided experimental protocol is a representative method for the synthesis of diazo compounds from aniline precursors, which can be adapted for the target molecule.

Spectroscopic Data of Analogous Compounds

To facilitate the characterization of **4-diazo-3-methoxy-2,5-cyclohexadien-1-one**, the following tables summarize the spectroscopic data for structurally related diazo compounds and substituted cyclohexadienones. These data provide a valuable reference for predicting the spectral properties of the target molecule.

Table 1: Infrared (IR) Spectroscopy Data of Analogous Compounds

Compound/Functional Group	Key IR Absorptions (cm ⁻¹)	Reference
General Diazo Compounds (N=N stretch)	2100 - 2250	General Spectroscopic Tables
Aromatic Azo Compounds (N=N stretch)	1400 - 1470	[1]
Conjugated Ketone (C=O stretch)	1650 - 1690	General Spectroscopic Tables
Methoxy Group (C-O stretch)	1000 - 1300	[2]
C-H Aromatic	3000 - 3100	[1]
C-H Aliphatic	2850 - 3000	[1]

Table 2: ¹H NMR Spectroscopy Data of Analogous Compounds

Compound/Proton Environment	Chemical Shift (δ, ppm)	Multiplicity	Coupling Constant (J, Hz)	Reference
Aromatic Protons (Ar-H)	6.5 - 8.5	m	-	[1]
Methoxy Protons (-OCH ₃)	3.7 - 4.0	s	-	[1]
Olefinic Protons (in cyclohexadienone)	6.0 - 7.5	m	-	[3]

Table 3: ¹³C NMR Spectroscopy Data of Analogous Compounds

Compound/Carbon Environment	Chemical Shift (δ , ppm)	Reference
Carbonyl Carbon (C=O)	180 - 200	[4]
Diazo Carbon (C=N ₂)	40 - 60	General Spectroscopic Tables
Aromatic/Olefinic Carbons	110 - 160	[4]
Methoxy Carbon (-OCH ₃)	55 - 65	[4]

Table 4: Mass Spectrometry Data of Analogous Compounds

Compound/Fragmentation Pattern	Key m/z Values	Notes	Reference
Diazoalkanes	[M] ⁺ , [M-N ₂] ⁺	Loss of N ₂ is a characteristic fragmentation.	[5]
4-diazo-3-methoxy-2,5-cyclohexadien-1-one	150.04	Predicted [M] ⁺ for C ₇ H ₆ N ₂ O ₂	General Mass Calculation

Experimental Protocols

The following is a general and representative protocol for the synthesis of a diazo compound from an aniline precursor. This can be adapted for the synthesis of **4-diazo-3-methoxy-2,5-cyclohexadien-1-one** from 4-amino-3-methoxyphenol.

General Synthesis of a Diazo Compound via Diazotization of Aniline

This procedure is adapted from the synthesis of diazoaminobenzene and should be considered a general guideline.

Materials:

- Aniline derivative (e.g., 4-amino-3-methoxyphenol)
- Hydrochloric acid (concentrated)
- Sodium nitrite
- Sodium acetate
- Ice
- Water
- Mechanical stirrer
- Dropping funnel
- Flask

Procedure:

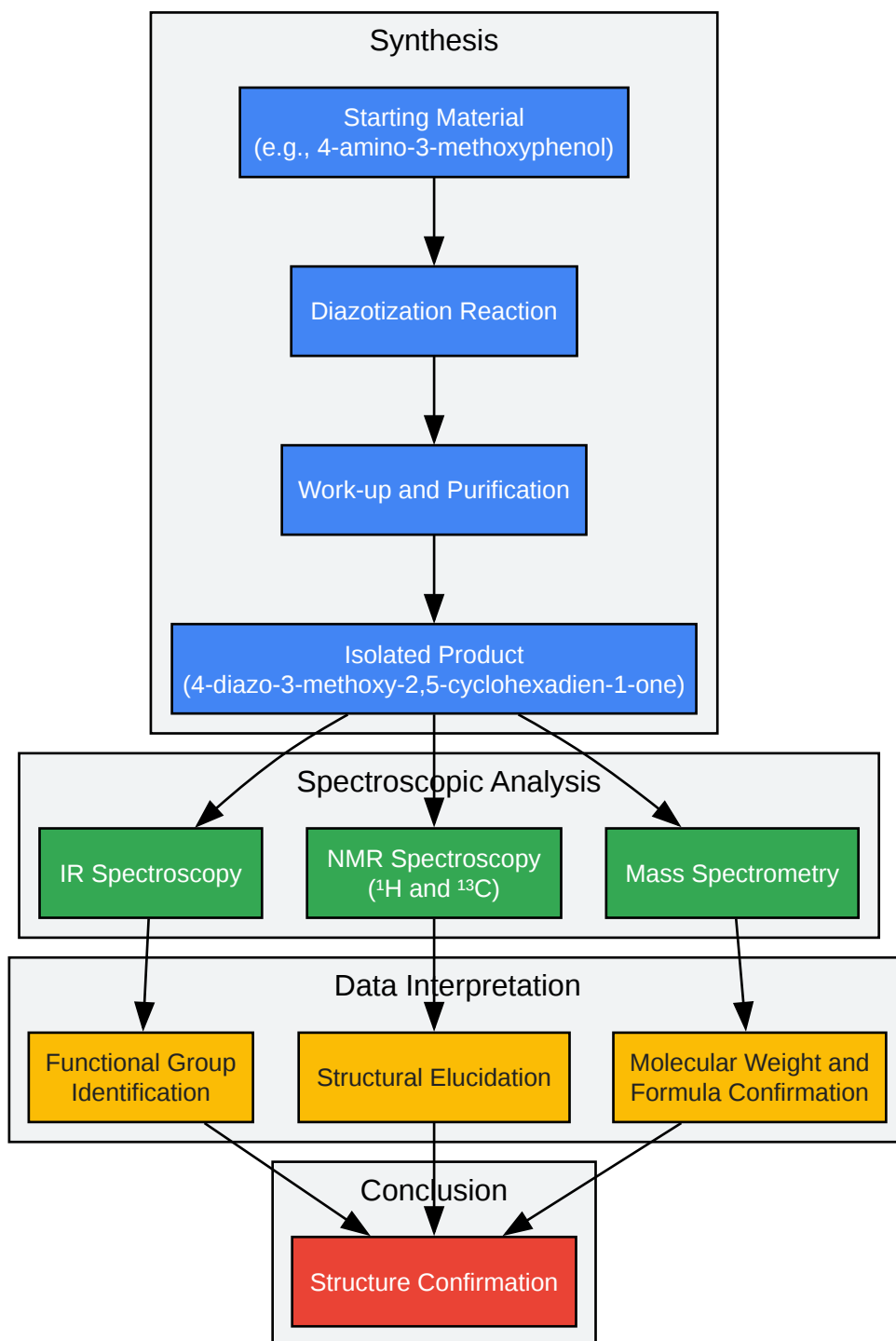
- In a flask equipped with a mechanical stirrer and a dropping funnel, a mixture of the aniline derivative, water, and concentrated hydrochloric acid is prepared and cooled in an ice bath.
- A solution of sodium nitrite in water is added dropwise to the stirred aniline solution while maintaining a low temperature (0-5 °C).
- The reaction mixture is stirred for a further 15-30 minutes after the addition is complete.
- A solution of sodium acetate in water is then added to the reaction mixture. The diazo compound is expected to precipitate out of the solution.
- The mixture is stirred for an additional 45-60 minutes, keeping the temperature below 20°C.
- The precipitated product is collected by filtration, washed with cold water, and dried.

Characterization: The synthesized compound should be characterized using the spectroscopic methods outlined in the tables above (IR, ^1H NMR, ^{13}C NMR, and Mass Spectrometry) to confirm its identity and purity.

Visualization of Experimental Workflow

The following diagram illustrates a typical workflow for the synthesis and characterization of a diazo-cyclohexadienone.

Workflow for Synthesis and Spectroscopic Analysis of Diazo-Cyclohexadienone



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Caption: Synthesis and Spectroscopic Analysis Workflow.

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